2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1421531-98-7
VCID: VC6124411
InChI: InChI=1S/C16H22ClNO3/c1-16(2,21-13-7-5-12(17)6-8-13)15(20)18-10-9-14(19)11-3-4-11/h5-8,11,14,19H,3-4,9-10H2,1-2H3,(H,18,20)
SMILES: CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl
Molecular Formula: C16H22ClNO3
Molecular Weight: 311.81

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide

CAS No.: 1421531-98-7

Cat. No.: VC6124411

Molecular Formula: C16H22ClNO3

Molecular Weight: 311.81

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide - 1421531-98-7

Specification

CAS No. 1421531-98-7
Molecular Formula C16H22ClNO3
Molecular Weight 311.81
IUPAC Name 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide
Standard InChI InChI=1S/C16H22ClNO3/c1-16(2,21-13-7-5-12(17)6-8-13)15(20)18-10-9-14(19)11-3-4-11/h5-8,11,14,19H,3-4,9-10H2,1-2H3,(H,18,20)
Standard InChI Key MMGMZOXCGXHSMA-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-(4-Chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide is systematically identified by the IUPAC name 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide. Its chemical structure integrates three distinct moieties:

  • A 4-chlorophenoxy group attached to a tertiary carbon.

  • A methylpropanamide core facilitating hydrogen bonding via the amide linkage.

  • A 3-cyclopropyl-3-hydroxypropyl side chain introducing steric constraints and hydroxyl functionality .

The compound’s SMILES representation (CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl) and InChIKey (MMGMZOXCGXHSMA-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂ClNO₃
Molecular Weight311.81 g/mol
CAS Registry Number1421531-98-7
XLogP32.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds7

Structural Analysis

Synthesis and Manufacturing

Synthetic Pathway

The compound is synthesized via a two-step process:

  • Preparation of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride: Reacting 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) yields the acyl chloride intermediate.

  • Amide Coupling: The acyl chloride is reacted with 3-cyclopropyl-3-hydroxypropylamine in anhydrous toluene, with triethylamine as a base, to form the target amide. Purification via recrystallization from methanol/ethyl acetate mixtures produces high-purity crystals.

Optimization Considerations

  • Solvent Choice: Toluene minimizes side reactions during amidation due to its non-polar nature.

  • Base Selection: Triethylamine scavenges HCl generated during the reaction, driving the equilibrium toward product formation.

  • Purification: Methanol/ethyl acetate (15:1) achieves optimal crystal growth by gradually reducing solubility.

Physicochemical Properties

Stability Profile

  • Thermal Stability: Cyclopropane rings generally confer thermal resilience, but the ester and amide linkages may degrade under prolonged heat.

  • Hydrolytic Sensitivity: The amide bond resists hydrolysis under physiological pH, though strong acids/bases could cleave it .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesContrast with Target Compound
4-ChlorophenolSimple phenolic scaffoldLacks amide and cyclopropane functionalities
TefluthrinCyclopropane carboxylate insecticideContains fluorinated groups, ester linkage
N-(4-Chlorobenzoyl)cyclopropylamineChlorobenzamide with cyclopropaneMissing hydroxypropyl spacer and phenoxy group

Future Research Directions

  • Biological Screening: Evaluate herbicidal, insecticidal, and pharmacologic activities in model systems.

  • Metabolic Studies: Investigate cytochrome P450-mediated oxidation pathways.

  • Formulation Development: Explore nanoemulsions or pro-drug strategies to enhance bioavailability.

  • Ecotoxicology: Assess environmental persistence and non-target organism impacts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator